molecular formula C7H7N3S B2720953 6-Methylthiazolo[5,4-b]pyridin-2-amine CAS No. 1206549-77-0

6-Methylthiazolo[5,4-b]pyridin-2-amine

Cat. No. B2720953
CAS RN: 1206549-77-0
M. Wt: 165.21
InChI Key: WXKULWNBIKFVMV-UHFFFAOYSA-N
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Description

6-Methylthiazolo[5,4-b]pyridin-2-amine is a chemical compound with the molecular formula C7H7N3S . It is used in scientific research and has diverse applications due to its unique structure.


Synthesis Analysis

The synthesis of this compound and its derivatives involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields a series of 1,3-thiazole, pyrano[2,3-d]thiazole, and 4,5-dihydrothiazolo[4,5-b]pyridine derivatives .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiazolo[5,4-b]pyridine core with a methyl group attached to the 6-position . The molecular weight of this compound is 165.22 .


Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in an inert atmosphere at room temperature . The exact boiling point is not specified .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of N-substituted Derivatives : The compound 2-(Chloromethyl)-5-methyl-7-phenyloxazolo[5,4-b]pyridine, related to 6-Methylthiazolo[5,4-b]pyridin-2-amine, has been synthesized and used in creating novel 2-aminomethyloxazolo[5,4-b]pyridine derivatives through nucleophilic substitution with various amines and a cyclic amide (Palamarchuk et al., 2019).

  • Preparation of Pyrimidinethiols and Derivatives : The synthesis of pyrimidinethiols and related thiazolo[5,4-d]pyrimidines has been reported, involving reactions with phosphorus pentasulfide and various amines, leading to novel pyrimidine derivatives (Harnden & Hurst, 1990).

  • Formation of Thiazolo[5,4-b]pyridine Derivatives : A one-step synthesis has been developed to create a range of thiazolo[5,4-b]pyridines from appropriately substituted chloronitropyridines and thioamides or thioureas, producing derivatives with diverse substituents (Sahasrabudhe et al., 2009).

Biological and Chemical Investigations

  • Anticonvulsant Activity Studies : Isothiazolo[5,4-b]pyrano(thiopyrano)[4,3-d]pyridine and isothiazolo[4,5-b]-2,7-naphthyridine derivatives, similar to the this compound structure, have been synthesized and tested for their anticonvulsant properties (Paronikyan et al., 2002).

  • Structural Characterization for Analgesic Applications : The structural characterization of analgesic isothiazolopyridines of Mannich base type has been conducted, including X-ray analysis to understand their molecular packing and potential therapeutic applications (Karczmarzyk & Malinka, 2008).

Safety and Hazards

The safety information for 6-Methylthiazolo[5,4-b]pyridin-2-amine indicates that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-methyl-[1,3]thiazolo[5,4-b]pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c1-4-2-5-6(9-3-4)11-7(8)10-5/h2-3H,1H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKULWNBIKFVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1)SC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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